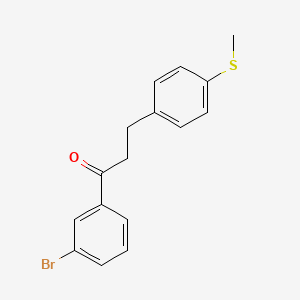

3'-Bromo-3-(4-thiomethylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives is described using a Pd-catalyzed C-S bond formation followed by heterocyclization . Another paper reports the synthesis of phenylpropanoid derivative bromophenols and discusses the formation of an indene derivative compound during the synthesis process . Additionally, the synthesis of 3,4-alkoxythieno[2,3-b]thiophene derivatives is achieved from dimethyl or diethyl 3,4-dihydroxythieno[2,3-b]thiophenedicarboxylates . These methods highlight the versatility of brominated intermediates in constructing complex aromatic systems.

Molecular Structure Analysis

The molecular structure of brominated thiophenes is explored in a study where a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, is synthesized and its structure confirmed by various spectroscopic methods including NMR, HRMS, FT-IR, and X-ray crystallography . The study provides detailed insights into the molecular structure and confirms the identity of the synthesized compound.

Chemical Reactions Analysis

The reactivity of brominated compounds in chemical reactions is exemplified by the synthesis of a library of functionalized 3-(α-styryl)benzo[b]thiophenes, which involves a bromocyclization step of methylthio-containing alkynes . Another example is the synthesis of substituted benzo[b]thiophenes via a one-pot process that includes a copper-catalyzed intermolecular C-S bond formation and a palladium-catalyzed intramolecular arene-alkene coupling . These studies demonstrate the chemical reactivity of brominated intermediates in forming various sulfur-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes are discussed in the context of their electrochromic behavior. For instance, the electropolymerization of 3,5-bis(4-bromophenyl)dithieno[3,2-b;2',3'-d]thiophene is studied, and the resulting homopolymer's electrochromic properties are characterized . The study provides valuable information on the optical and electronic properties of the polymerized material. Additionally, the vibrational spectra and DFT simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene offer insights into the vibrational frequencies and molecular orbital energies of the compound .

Wissenschaftliche Forschungsanwendungen

Given the absence of direct matches, it might be useful to consider the broader context in which similar compounds are studied. Phenolic compounds, including brominated phenols, are of interest in various fields for their biological activities, such as antioxidant, antibacterial, and anti-inflammatory properties, among others. For instance, chlorogenic acid is noted for its antioxidant activity, hepatoprotective, cardioprotective, and anti-inflammatory effects, as well as its potential in modulating lipid and glucose metabolism (Naveed et al., 2018). Another study highlights the environmental concentrations and toxicology of 2,4,6-tribromophenol, a widely produced brominated phenol (Koch & Sures, 2018).

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMFFEJNJLKDGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644372 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-(4-thiomethylphenyl)propiophenone | |

CAS RN |

898781-03-8 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)